molecular formula C14H11Cl2N3O2S B251735 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

Katalognummer B251735
Molekulargewicht: 356.2 g/mol
InChI-Schlüssel: SXLPBEHXFKSFFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Wirkmechanismus

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding causes a conformational change in BMI-1, which results in its inhibition. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition by 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide leads to the reduction of cancer stem cells.
Biochemical and Physiological Effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has several advantages as a research tool. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has low toxicity in normal cells, indicating its potential as a selective anticancer therapy. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor and may have limited efficacy in certain types of cancer. It may also have limited bioavailability in vivo, which may limit its efficacy as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer stem cells. Another direction is to develop more potent and selective inhibitors of BMI-1. Additionally, the efficacy of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a therapeutic agent should be further studied in preclinical and clinical trials. Finally, the potential of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a combination therapy with other anticancer agents should be explored.

Synthesemethoden

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-methoxybenzaldehyde from 3-chloro-4-methoxybenzyl alcohol. The second step involves the synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide from 3-chloro-4-methoxybenzaldehyde and 5-chloropyridine-2-carbonyl isothiocyanate. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in multiple types of cancer, including breast, prostate, and pancreatic cancer.

Eigenschaften

Molekularformel

C14H11Cl2N3O2S

Molekulargewicht

356.2 g/mol

IUPAC-Name

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-21-11-4-2-8(6-10(11)16)13(20)19-14(22)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22)

InChI-Schlüssel

SXLPBEHXFKSFFF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.